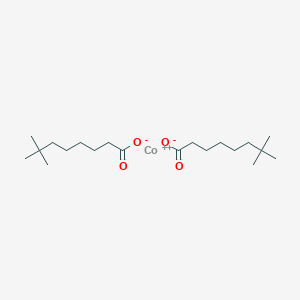
Cobalt neodecanoate
Cat. No. B008360
Key on ui cas rn:
27253-31-2
M. Wt: 401.4 g/mol
InChI Key: ODJCDUPUPDEPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04438038
Procedure details


A mixture of 50 grams of cobalt powder, 316.2 grams (1.697 moles) of neodecanoic acid (acid number, 301), a catalyst solution prepared by dissolving 2.5 grams of sodium formate and 2.5 grams of ammonium nitrate in 20 grams of water, and 130 grams of mineral spirits was heated to 85° C. and maintained at that temperature for 3.5 hours while it was sparged with air at the rate of 30 liters per hour. After the addition of a solution prepared by dissolving 2.5 grams of sodium formate and 2.5 grams of ammonium nitrate in 20 grams of water, the reaction mixture was heated at 85° C. for 2.5 hours. It was then heated at 135° C., under vacuum to remove water from it, filtered, and diluted with mineral spirits. There was obtained a solution of cobalt neodecanoate in mineral spirits that contained 10% by weight of cobalt and had an acid number of 16.




[Compound]
Name
mineral spirits
Quantity
130 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[Co:1].[C:2]([OH:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9].C([O-])=O.[Na+].[N+]([O-])([O-])=O.[NH4+]>O>[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11].[Co+2:1].[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11] |f:2.3,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[Co]
|
|
Name
|
|
|
Quantity
|
316.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
[Compound]
|
Name
|
mineral spirits
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a catalyst solution prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 3.5 hours while it
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was sparged with air at the rate of 30 liters per hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 85° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated at 135° C., under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water from it
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with mineral spirits
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Co+2].C(CCCCCC(C)(C)C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
